4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
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Overview
Description
4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group attached to an aniline moiety and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted anilines or ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
4-(Fluoromethoxy)aniline: Similar structure but with a single fluorine atom instead of difluoromethoxy group.
4-(Methoxy)aniline: A simpler analog with a methoxy group.
4-(Ethoxy)aniline: Another analog with an ethoxy group.
Uniqueness: 4-(Difluoromethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline stands out due to its difluoromethoxy group, which provides enhanced chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(difluoromethoxy)-N-(oxan-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15)18-12-3-1-11(2-4-12)16-9-10-5-7-17-8-6-10/h1-4,10,13,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIYHNFGUUAOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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